(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol
Overview
Description
“(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure includes a benzothiazole ring and a piperidine ring, which are connected by a methanol group .Scientific Research Applications
Anti-Mycobacterial Properties
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, closely related to (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol, has been identified as a new anti-mycobacterial chemotype. This compound has shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some derivatives exhibiting low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).
Crystal Structure Analysis
Several studies have focused on synthesizing and characterizing compounds structurally similar to (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol. These studies involve X-ray crystallography to determine the crystalline structures and conformation of the compounds, providing insights into their molecular interactions and properties. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol are two such compounds analyzed in this manner (Benakaprasad et al., 2007; Prasad et al., 2008).
Future Directions
The future directions for the study of “(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol” could involve further exploration of its potential medicinal properties. For instance, benzothiazole derivatives have been studied for their anti-inflammatory and anti-tubercular activities , suggesting that this compound may also have similar properties worth investigating.
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-10-5-7-15(8-6-10)13-14-11-3-1-2-4-12(11)17-13/h1-4,10,16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHYZQGLSKXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269286 | |
Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol | |
CAS RN |
137309-95-6 | |
Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137309-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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